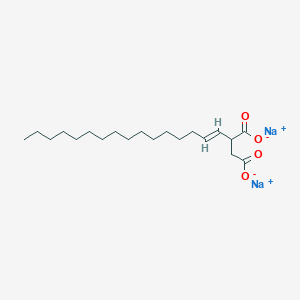
(4-Acetamidophenoxy)methyl octyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Acetamidophenoxy)methyl octyl carbonate is a chemical compound with the molecular formula C20H31NO5 It is characterized by the presence of an acetamido group attached to a phenoxy moiety, which is further linked to an octyl carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetamidophenoxy)methyl octyl carbonate typically involves the reaction of 4-acetamidophenol with octyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of the carbonate group. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Acetamidophenoxy)methyl octyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The phenoxy moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
(4-Acetamidophenoxy)methyl octyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Acetamidophenoxy)methyl octyl carbonate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the phenoxy moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Acetamidophenoxy)methyl decyl carbonate
- (4-Acetamidophenoxy)methyl hexyl carbonate
- (4-Acetamidophenoxy)methyl butyl carbonate
Uniqueness
(4-Acetamidophenoxy)methyl octyl carbonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its octyl carbonate group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
Properties
CAS No. |
920967-20-0 |
|---|---|
Molecular Formula |
C18H27NO5 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(4-acetamidophenoxy)methyl octyl carbonate |
InChI |
InChI=1S/C18H27NO5/c1-3-4-5-6-7-8-13-22-18(21)24-14-23-17-11-9-16(10-12-17)19-15(2)20/h9-12H,3-8,13-14H2,1-2H3,(H,19,20) |
InChI Key |
JJAXTTPKLFKNNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)OCOC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


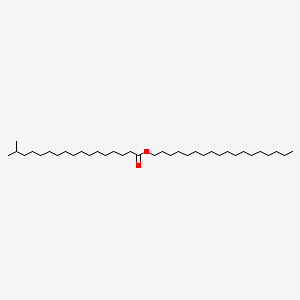

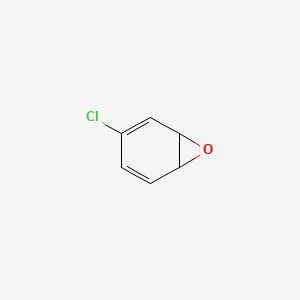
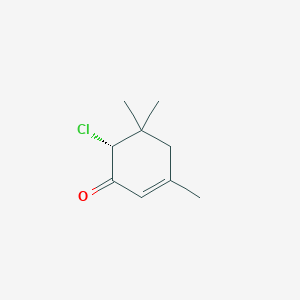
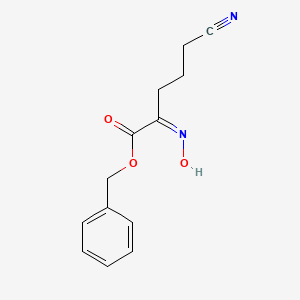

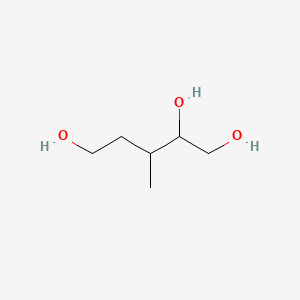
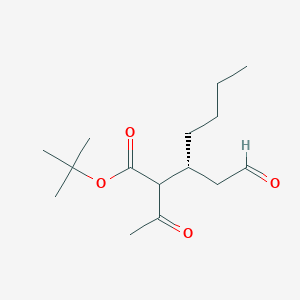

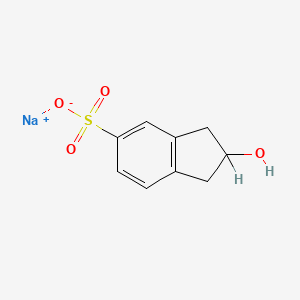
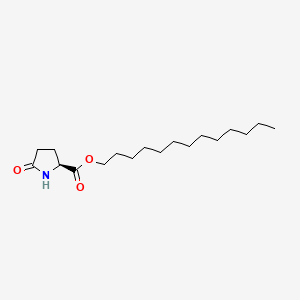
![1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12643263.png)

